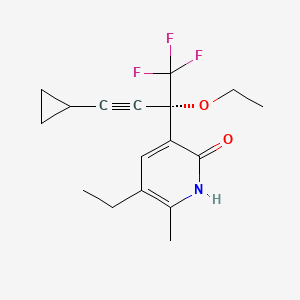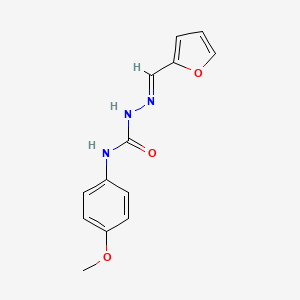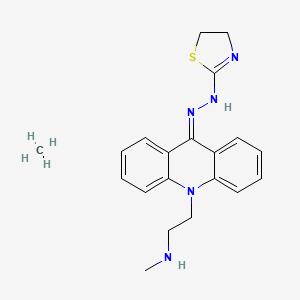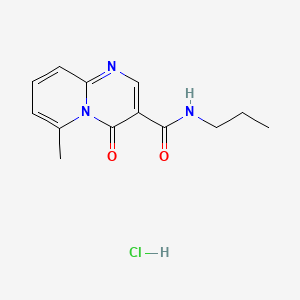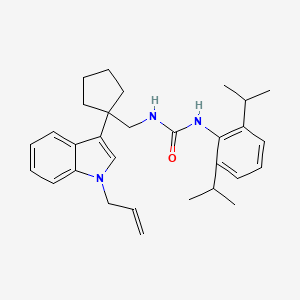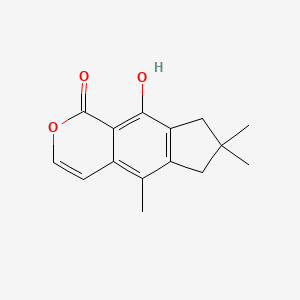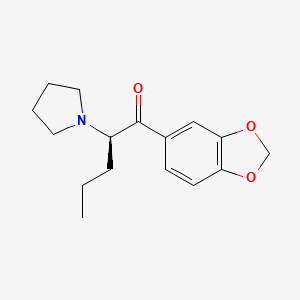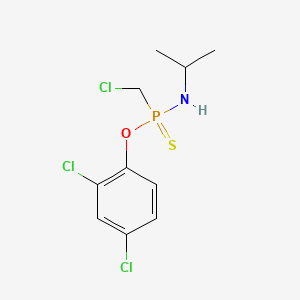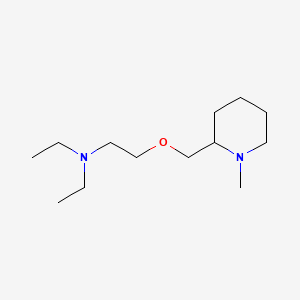
3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the furo-pyran ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenylimino group through nucleophilic substitution.
Oxidation Reactions: Conversion of the compound to its N-oxide form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions may convert the N-oxide group back to the parent amine.
Substitution: The phenylimino group can participate in various substitution reactions, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. Typical products may include various oxidized or reduced derivatives, as well as substituted compounds.
Wissenschaftliche Forschungsanwendungen
“3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of “3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Modulating their activity.
Pathway Involvement: Participation in biochemical pathways, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one: The parent compound without the N-oxide group.
2,2-Dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one: A similar compound with a different substitution pattern.
Uniqueness
The presence of the N-oxide group in “3,4-Dihydro-2,2-dimethyl-4-(phenylimino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” may confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
117611-96-8 |
|---|---|
Molekularformel |
C15H15NO4 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
4-(2-hydroxyphenyl)imino-2,2-dimethyl-3,5-dihydrofuro[3,4-b]pyran-7-one |
InChI |
InChI=1S/C15H15NO4/c1-15(2)7-11(9-8-19-14(18)13(9)20-15)16-10-5-3-4-6-12(10)17/h3-6,17H,7-8H2,1-2H3 |
InChI-Schlüssel |
QTNSLNKNHVDVQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=NC2=CC=CC=C2O)C3=C(O1)C(=O)OC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



